2-Chloro-4-nonanoylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

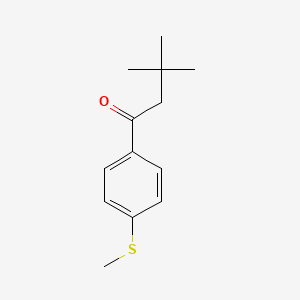

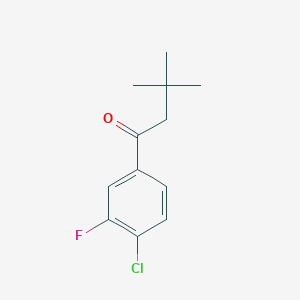

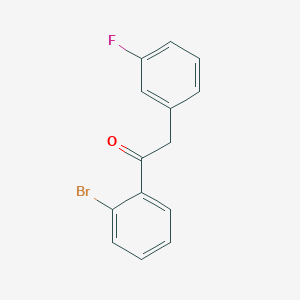

2-Chloro-4-nonanoylpyridine is a type of pyridine-based compound that is widely used in scientific experiments. It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol .

Physical And Chemical Properties Analysis

2-Chloro-4-nonanoylpyridine has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用

Metal Complexes and Chemical Interactions

The reaction of chloro-terpyridine, a compound related to 2-Chloro-4-nonanoylpyridine, with various alcohols in the presence of excess KOH yields compounds used for forming metal complexes. These complexes, such as those formed with copper and platinum, do not show evidence for intramolecular π–π interactions between the terpyridine ring and phenylpropoxy substituent, indicating specific chemical behaviors in these reactions (Liu et al., 2001).

Solvent Extraction Applications

2-Nonylpyridine 1-oxide, similar to 2-Chloro-4-nonanoylpyridine, is used as a solvent extraction reagent. Its acid strength and concentration can be adjusted for separations, such as extracting the [AuCl4]– ion from other chloro-anions of platinum-group metals. The crystal structure of its complex indicates discrete [AuCl4]– ions with weak O⋯Au interactions, providing insights into the effectiveness of such compounds in extraction processes (Drew et al., 1985).

Nucleophilic Substitution Reactions

2-Chloro-3-cyanopyridines, closely related to 2-Chloro-4-nonanoylpyridine, are shown to undergo nucleophilic substitution reactions with various amines. This reaction yields 2-aminopyridines, demonstrating the potential for creating a variety of chemical compounds through these substitution processes (Bomika et al., 1976).

Photocatalytic Applications

Platinum(II) bi- and terpyridyl chloro complexes, which are structurally related to 2-Chloro-4-nonanoylpyridine, have been used in studies for the photocatalytic production of hydrogen from water. This research indicates that such complexes can act as precursors for platinum colloids, which function as the hydrogen-generating catalyst (Du et al., 2008).

作用機序

Target of Action

Related compounds such as quinazoline-based pyrimidodiazepines have been synthesized and tested for their anticancer activity . These compounds interact with DNA and receptors such as EGFR and VEGFR-2 .

Mode of Action

Related compounds have been shown to interact with dna and specific receptors, leading to antiproliferative activity against various cancer cell lines .

Biochemical Pathways

For instance, quinazoline-based pyrimidodiazepines can bind to DNA and receptors, affecting cell proliferation and survival .

Result of Action

Related compounds have shown antiproliferative activity against various cancer cell lines . These compounds interact with DNA and receptors, leading to changes in cell proliferation and survival .

Action Environment

The efficacy of related compounds can be influenced by factors such as ph and temperature .

特性

IUPAC Name |

1-(2-chloropyridin-4-yl)nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-7-8-13(17)12-9-10-16-14(15)11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKCWKGCIBJRJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642138 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nonanoylpyridine | |

CAS RN |

898784-74-2 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

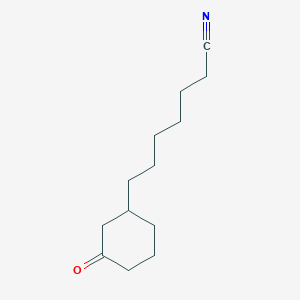

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)